molecular formula C20H18FNO3 B11248358 N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11248358
M. Wt: 339.4 g/mol
InChI Key: AIZTWASEIFQYDT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a furan ring

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18FNO3/c1-24-17-7-5-14(6-8-17)19-11-9-18(25-19)10-12-20(23)22-16-4-2-3-15(21)13-16/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

AIZTWASEIFQYDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-methoxyphenylacetic acid and an aldehyde, under acidic conditions.

    Coupling Reactions: The furan derivative is then coupled with a 3-fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the furan ring or the amide bond, potentially leading to ring-opened products or amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced furan or amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the furan ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methoxy group also adds to its distinctiveness by affecting its electronic properties and solubility.

This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.

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